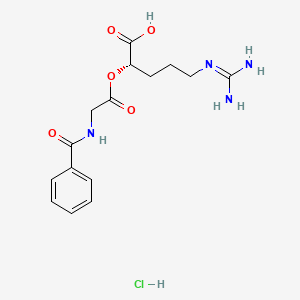
(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride, more commonly referred to as BAPA hydrochloride, is a synthetic amino acid derivative that has been studied extensively for its potential applications in laboratory experiments and scientific research. BAPA hydrochloride is a zwitterionic compound, meaning it has both a positive and negative charge, and has been utilized as a model compound for the study of amino acid transport, protein-ligand interactions, and enzyme-substrate interactions.
Aplicaciones Científicas De Investigación
Guanidino Compounds in Medicinal Chemistry
Guanidino compounds, including benzazoles and derivatives, are of interest due to their diverse biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, given their potential as therapeutic agents. These compounds have been investigated for pharmacological activities such as cytotoxicity, cell proliferation inhibition via angiogenesis and apoptosis, and have been applied in various modifications and functionalizations to explore new pharmacophores (M. Rosales-Hernández et al., 2022).
Carboxylic Acids and Derivatives in Biological Applications
Natural carboxylic acids and their derivatives exhibit significant biological activities. Studies have compared the effects of structural differences among selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities. For instance, rosmarinic acid displayed high antioxidant activity, and structure-activity relationships were identified, suggesting that the presence of hydroxyl groups and conjugated bonds influences bioactivity. The antimicrobial and cytotoxic potentials of these compounds also depend on their molecular structure, indicating the importance of structural analysis in drug development (B. Godlewska-Żyłkiewicz et al., 2020).
Benzoic Acid and Gut Functions
Benzoic acid, a compound related to carboxylic acids, has been studied for its ability to regulate gut functions. It is used as an antibacterial and antifungal preservative in foods and feeds, with studies showing its potential to improve gut health by promoting digestion, absorption, and barrier functions. Research in piglets and porcine intestinal epithelial cells has indicated that appropriate levels of benzoic acid can enhance gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota, showcasing the compound's role in improving growth and health (X. Mao et al., 2019).
Propiedades
IUPAC Name |
(2S)-2-(2-benzamidoacetyl)oxy-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5.ClH/c16-15(17)18-8-4-7-11(14(22)23)24-12(20)9-19-13(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,19,21)(H,22,23)(H4,16,17,18);1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYVKCMQVECEU-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC(CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O[C@@H](CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
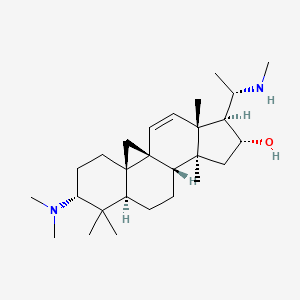
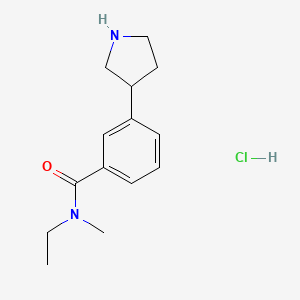




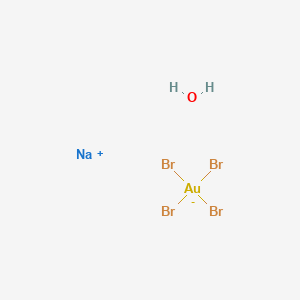

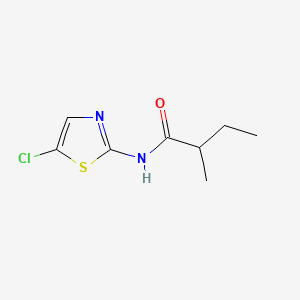
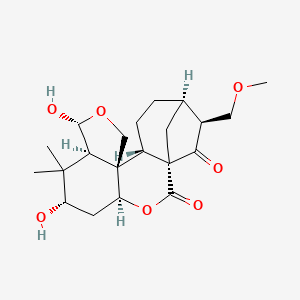

![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)
